N-(2,3-dichlorophenyl)-2,5-dimethyl-3-furamide
Overview
Description
N-(2,3-dichlorophenyl)-2,5-dimethyl-3-furamide is a chemical compound that belongs to the class of organic compounds known as furamides. This compound is characterized by the presence of a furan ring substituted with a 2,3-dichlorophenyl group and two methyl groups. Furamides are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-2,5-dimethyl-3-furamide typically involves the reaction of 2,3-dichloroaniline with 2,5-dimethylfuran-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as crystallization and chromatography ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-2,5-dimethyl-3-furamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding furan derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of furan derivatives with additional oxygen functionalities.
Reduction: Formation of reduced furan derivatives.
Substitution: Formation of substituted furamides with different functional groups.
Scientific Research Applications
N-(2,3-dichlorophenyl)-2,5-dimethyl-3-furamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-2,5-dimethyl-3-furamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, leading to the modulation of biochemical pathways. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorophenylpiperazine: A compound with a similar dichlorophenyl group but different core structure.
2,3-Dichlorophenylisocyanate: Another compound with a dichlorophenyl group, used in different chemical reactions.
2,3-Dichlorophenylboronic acid: A boronic acid derivative with similar substituents.
Uniqueness
N-(2,3-dichlorophenyl)-2,5-dimethyl-3-furamide is unique due to its specific combination of a furan ring with a dichlorophenyl group and two methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2,5-dimethylfuran-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2/c1-7-6-9(8(2)18-7)13(17)16-11-5-3-4-10(14)12(11)15/h3-6H,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FULGFDPTFNLBGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=C(C(=CC=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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